molecular formula C2H2N2S3 B085966 Bismuthiol CAS No. 1072-71-5

Bismuthiol

Cat. No.: B085966
CAS No.: 1072-71-5
M. Wt: 150.3 g/mol
InChI Key: BIGYLAKFCGVRAN-UHFFFAOYSA-N
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Description

Bismuthiol, also known as 1,3,4-thiadiazole-2,5-dithiol, is a heterocyclic compound containing sulfur and nitrogen atoms within its ring structure. This compound is notable for its high nucleophilicity and ability to form stable complexes with various metal ions. This compound and its derivatives have been extensively studied for their unique chemical and biological properties, making them valuable in various scientific and industrial applications .

Mechanism of Action

Target of Action

The primary target of 2,5-Dimercapto-1,3,4-thiadiazole (DMTD) is the respiratory system . It is known to cause respiratory irritation .

Mode of Action

DMTD interacts with its targets primarily through its sulfur-containing groups. It binds with the copper via its two-excocyclic mercapto groups . The monosulphide salt is formed and DMTD coordinates with the Cu+ ion through the excocyclic mercapto groups and polymerizes via the Cu+ ion into a one-dimensional polymer chain on the copper surface .

Biochemical Pathways

DMTD affects the biochemical pathways primarily through its sulfur-containing groups. The polymerization of DMTD occurs via dehydrogenation coupling between two mercapto groups to form the –S–S– bond . The electrochemical reduction of poly[dithio-2,5-(1,3,4-thiadiazole)] is accompanied by cleavage of the disulfide bond, while oxidation leads to the formation of disulfide bonds .

Pharmacokinetics

It is known that dmtd derivatives have excellent solubility in the base liquid of the water–glycol hydraulic fluid .

Result of Action

DMTD has potential anti-corrosion, anti-seize, anti-wear, and anti-oxidant properties . These derivatives can also serve as metal deactivators . The required properties are acquired due to the presence of sulfur- and nitrogen-containing groups as well as polar functional groups .

Action Environment

Environmental factors can influence the action, efficacy, and stability of DMTD. It is advised to avoid dispersal of spilled material and runoff and contact with soil, waterways, drains, and sewers . It is also recommended to store DMTD in a well-ventilated place and keep the container tightly closed .

Preparation Methods

Synthetic Routes and Reaction Conditions

Bismuthiol can be synthesized through a nucleophilic substitution reaction. The process involves the reaction of ethylene glycol dihalide derivatives with 1,3,4-thiadiazole-2,5-dithiol dipotassium salt under highly diluted conditions. This reaction leads to the formation of hetero-crown ethers containing the this compound moiety .

Industrial Production Methods

In industrial settings, the synthesis of this compound often involves the use of large-scale reactors and controlled reaction conditions to ensure high yield and purity. The process typically includes steps such as purification, crystallization, and drying to obtain the final product in its desired form .

Chemical Reactions Analysis

Types of Reactions

Bismuthiol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include disulfides, sulfoxides, and various substituted thiadiazole derivatives. These products are often used as intermediates in the synthesis of more complex compounds .

Scientific Research Applications

Bismuthiol has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • 1,3,4-Thiadiazole-2-thiol
  • 1,3,4-Thiadiazole-2,5-diamine
  • 1,3,4-Thiadiazole-2,5-dimercapto

Uniqueness

Bismuthiol is unique due to its high nucleophilicity and ability to form stable complexes with a wide range of metal ions. This property makes it particularly valuable in applications requiring selective metal binding, such as metal sensors and corrosion inhibitors .

Properties

IUPAC Name

1,3,4-thiadiazolidine-2,5-dithione
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URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H2N2S3/c5-1-3-4-2(6)7-1/h(H,3,5)(H,4,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIGYLAKFCGVRAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=S)NNC(=S)S1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H2N2S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

30555-21-6, Array
Record name Poly(2,5-dimercapto-1,3,4-thiadiazole)
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Record name 2,5-Dimercapto-1,3,4-thiadiazole
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DSSTOX Substance ID

DTXSID6040115
Record name 2,5-Dimercapto-1,3,4-thiadiazole
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Molecular Weight

150.3 g/mol
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Physical Description

Dry Powder, Slightly yellow solid with an irritating odor; [NTP] Yellow powder with a stench; [Alfa Aesar MSDS]
Record name 1,3,4-Thiadiazolidine-2,5-dithione
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Record name 2,5-Dimercapto-1,3,4-thiadiazole
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CAS No.

1072-71-5
Record name 2,5-Dimercapto-1,3,4-thiadiazole
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Record name Bismuthiol I
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Record name 1,3,4-Thiadiazolidine-2,5-dithione
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Record name 2,5-Dimercapto-1,3,4-thiadiazole
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Record name 1,3,4-thiadiazole-2,5-dithiol
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Record name 1,3,4-THIADIAZOLIDINE-2,5-DITHIONE
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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